molecular formula C17H26O2 B1618853 4-Nonylphenyl acetate CAS No. 32604-44-7

4-Nonylphenyl acetate

Cat. No.: B1618853
CAS No.: 32604-44-7
M. Wt: 262.4 g/mol
InChI Key: MVFMIAHEQSHOCH-UHFFFAOYSA-N
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Description

4-Nonylphenyl acetate is an organic compound with the molecular formula C17H26O2. It is a derivative of nonylphenol, where the hydroxyl group of nonylphenol is replaced by an acetate group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonylphenyl acetate can be synthesized through the esterification of 4-nonylphenol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The general reaction scheme is as follows:

4-Nonylphenol+Acetic Anhydride4-Nonylphenyl Acetate+Acetic Acid\text{4-Nonylphenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-Nonylphenol+Acetic Anhydride→4-Nonylphenyl Acetate+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where 4-nonylphenol and acetic anhydride are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nonylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to 4-nonylphenol and acetic acid.

    Oxidation: The nonyl side chain can undergo oxidation reactions, leading to the formation of various oxidized products.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 4-Nonylphenol and acetic acid.

    Oxidation: Oxidized derivatives of the nonyl side chain.

    Substitution: Various substituted phenyl acetates.

Scientific Research Applications

4-Nonylphenyl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic applications and its effects on human health.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nonylphenyl acetate involves its interaction with biological molecules. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones in the body. It binds to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. The molecular targets include estrogen receptors and other hormone-related pathways.

Comparison with Similar Compounds

4-Nonylphenyl acetate is similar to other alkylphenol acetates, such as:

  • 4-Octylphenyl Acetate
  • 4-Decylphenyl Acetate
  • 4-Dodecylphenyl Acetate

Uniqueness: The uniqueness of this compound lies in its specific nonyl side chain, which imparts distinct chemical and physical properties compared to other alkylphenol acetates. Its specific interactions with biological systems and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

(4-nonylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)19-15(2)18/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFMIAHEQSHOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278105
Record name 4-nonylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32604-44-7
Record name NSC6059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6059
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nonylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nonylphenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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